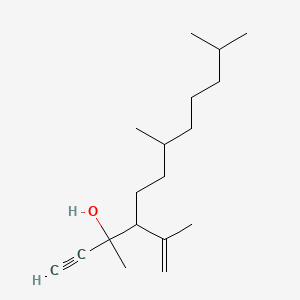
3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL is an organic compound with a complex structure that includes multiple functional groups It is a tertiary alcohol with a triple bond (alkyne) and a double bond (alkene) in its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the reagents from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or rhodium can be used in various stages of the synthesis to facilitate the formation of the desired bonds. The process may also involve purification steps such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL involves its interaction with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes or other proteins, potentially inhibiting or modifying their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nerolidol: A similar compound with a different arrangement of double bonds.
Cembrene A: Another compound with a similar carbon skeleton but different functional groups.
Uniqueness
3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL is unique due to its combination of a tertiary alcohol, alkyne, and alkene in a single molecule. This combination of functional groups gives it distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
64866-35-9 |
|---|---|
Molekularformel |
C18H32O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
3,7,11-trimethyl-4-prop-1-en-2-yldodec-1-yn-3-ol |
InChI |
InChI=1S/C18H32O/c1-8-18(7,19)17(15(4)5)13-12-16(6)11-9-10-14(2)3/h1,14,16-17,19H,4,9-13H2,2-3,5-7H3 |
InChI-Schlüssel |
QQZNQGMJPNMDMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCC(C(=C)C)C(C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
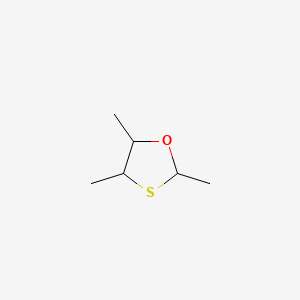
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)

![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
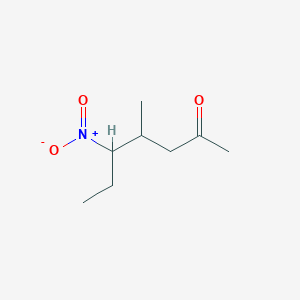
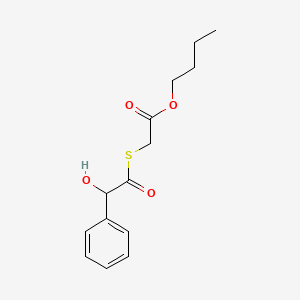
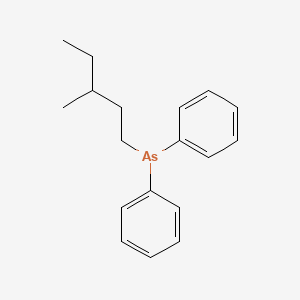
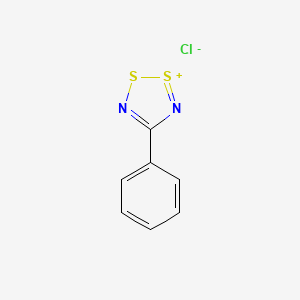
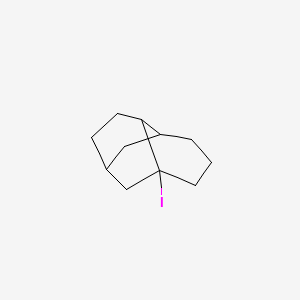
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
